molecular formula C4H6N2O B3133601 4-methyl-1H-pyrazol-3-ol CAS No. 3947-61-3

4-methyl-1H-pyrazol-3-ol

Cat. No. B3133601
CAS RN: 3947-61-3
M. Wt: 98.1 g/mol
InChI Key: TYWCCQQJFXUKRN-UHFFFAOYSA-N
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Description

4-methyl-1H-pyrazol-3-ol is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

A facile one-pot, three-component approach for the synthesis of 4,4’- ((substituted phenyl)methylene)bis (3-methyl-1H-pyrazol-5-ol) derivatives has been accomplished from the reaction of two moles of 5-methyl-2,4-dihydro-3H-pyrazol-3-one, with one mole various aromatic aldehydes in the presence ZnO nanoparticles as an efficient heterogeneous catalyst under microwave irradiation (MWI) and solvent-free conditions in good to excellent yields .


Molecular Structure Analysis

The title compound, C (10)H (10)N (2)O, crystallizes with two independent molecules in the asymmetric unit, having closely comparable geometries . The dihedral angles between the 1H-pyrazole and benzene rings in the two molecules are 39.57 (14) and 41.95 (13)° .


Chemical Reactions Analysis

Pyrazoles are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Physical And Chemical Properties Analysis

The molecular weight of 4-methyl-1H-pyrazol-3-ol is 98.10 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 0 .

Scientific Research Applications

Catalysis and Nanomaterials

4-methyl-1H-pyrazol-3-ol: has been employed in the synthesis of magnetically separable nanocatalysts. For instance, a core–shell magnetic nanomaterial called 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF) was synthesized. This nanocatalyst demonstrated excellent catalytic performance in the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes. The methodology offers high yields, short reaction times, and catalyst reusability .

Biological Activities

Derivatives of 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have exhibited a wide range of biological activities. These include:

Antibacterial Properties

Certain compounds derived from 4,4′-(arylmethylene)-bis(1H-pyrazol-5-ol) have potent antibacterial activity against both Methicillin-susceptible strains of Staphylococcus aureus (MSSA) and Methicillin-resistant strains of Staphylococcus aureus (MRSA) . These compounds exhibit minimum inhibitory concentrations (MIC) ranging between 4 and 16 mg/mL, outperforming ciprofloxacin .

Fungicides, Pesticides, and Dye-stuffs

4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol)s: find applications as:

Green Synthesis

Efficient and high-yielding synthesis of 4,4′-(arylmethylene)bis(3-methyl-1H-pyrazol-5-ols) has been achieved using a one-pot reaction with aryl aldehydes. The inorganic catalyst 12-tungstophosphoric acid (H3PW12O40) facilitates this green synthesis .

Other Applications

Beyond the mentioned fields, 4-methyl-1H-pyrazol-3-ol and its derivatives have potential in drug delivery, bioanalysis, and catalysis processes. Their versatility makes them valuable in various scientific contexts .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Pyrazoles and their derivatives are gaining more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of 4-methyl-1H-pyrazol-3-ol could be in the development of new drugs with diverse therapeutic activities.

properties

IUPAC Name

4-methyl-1,2-dihydropyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-5-6-4(3)7/h2H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYWCCQQJFXUKRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1H-pyrazol-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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